2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene
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Overview
Description
2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene is a complex organic compound with the molecular formula C17H22O2. It is characterized by a fused ring system that includes a pyran and a chromene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the saturation of double bonds within the compound.
Substitution: Halogenation or alkylation reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens (Cl2, Br2) or alkylation using alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene
- 2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene derivatives
Uniqueness
This compound is unique due to its specific fused ring system and the presence of multiple methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10-8-9-12-14(16-10)11-6-4-5-7-13(11)17-15(12,2)3/h4-7,10,12,14H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDMKVNVOUSIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(O1)C3=CC=CC=C3OC2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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